molecular formula C10H11ClN2O2 B2410293 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride CAS No. 2247105-86-6

1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride

Cat. No.: B2410293
CAS No.: 2247105-86-6
M. Wt: 226.66
InChI Key: RBQMNHAWPRFESR-UHFFFAOYSA-N
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Description

Historical Development and Research Significance

The compound 1-pyridin-3-ylpiperidine-2,4-dione hydrochloride emerged as a subject of interest in the late 20th century, with early synthetic efforts documented in patents and pharmacological studies. Its structural framework combines piperidine and pyridine heterocycles, making it a hybrid system for exploring biological activity. The compound’s development parallels advancements in heterocyclic chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

A key milestone was its identification in the context of glutarimide derivatives, which gained attention for their role in inhibiting steroidogenic enzymes such as aromatase. While aminoglutethimide (a related glutarimide) was initially used for epilepsy treatment before being repurposed for cancer therapy, 1-pyridin-3-ylpiperidine-2,4-dione hydrochloride represents a structurally optimized variant with enhanced selectivity. Recent patents, such as WO2020165834A1, highlight its utility in designing substituted piperidine-2,6-dione derivatives for targeted therapies.

Nomenclature and Classification in Heterocyclic Chemistry

The systematic IUPAC name, 1-(pyridin-3-ylmethyl)piperidine-2,4-dione hydrochloride , reflects its core structural features:

  • Piperidine-2,4-dione : A six-membered ring with ketone groups at positions 2 and 4.
  • Pyridin-3-ylmethyl : A pyridine ring attached via a methylene bridge at the nitrogen of the piperidine ring.
  • Hydrochloride : A salt form enhancing solubility and stability.

This compound belongs to the broader class of N-substituted piperidine diones, which are pivotal in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets. Its classification aligns with succinimide derivatives, though the pyridine substitution introduces unique electronic properties.

Table 1: Structural Comparison with Related Compounds

Compound Core Structure Key Substitutions Biological Relevance
Succinimide Pyrrolidine-2,5-dione None Anticonvulsant precursor
Aminoglutethimide Piperidine-2,6-dione 3-Ethyl, 3-(4-aminophenyl) Aromatase inhibitor
1-Pyridin-3-ylpiperidine-2,4-dione Piperidine-2,4-dione 1-(Pyridin-3-ylmethyl) Enzyme modulation

Research Scope and Scientific Relevance

The compound’s dual heterocyclic architecture positions it as a versatile scaffold for drug discovery. Key research areas include:

  • Enzyme Inhibition : Its piperidine dione core mimics transition states in enzymatic reactions, particularly in steroidogenesis and amino acid metabolism.
  • Kinase Modulation : Structural analogs have shown promise in targeting protein kinases involved in cancer and inflammatory diseases.
  • Synthetic Methodology : Advances in N-heterocyclic carbene (NHC)-catalyzed Stetter reactions enable efficient synthesis of succinimide derivatives, including this compound.

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₁H₁₂N₂O₂·HCl
Molecular Weight 240.69 g/mol
Melting Point Not reported
Solubility Polar solvents (e.g., DMSO)
LogP -2.36 (estimated)

Recent studies emphasize its role in developing PROTACs (proteolysis-targeting chimeras), where the pyridine moiety facilitates E3 ligase binding. Additionally, its hydrochloride salt improves bioavailability, a critical factor in preclinical testing.

Properties

IUPAC Name

1-pyridin-3-ylpiperidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c13-9-3-5-12(10(14)6-9)8-2-1-4-11-7-8;/h1-2,4,7H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQMNHAWPRFESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
Recent studies have indicated that derivatives of pyrano[2,3-d]pyrimidine-2,4-dione, closely related to 1-Pyridin-3-ylpiperidine-2,4-dione; hydrochloride, exhibit significant inhibitory activity against PARP-1. These inhibitors are crucial in cancer therapy as they interfere with DNA repair mechanisms in cancer cells, enhancing the efficacy of chemotherapeutic agents. The synthesized compounds showed promising anti-proliferative activity against human cancer cell lines such as MCF-7 and HCT116, suggesting potential for further development as cancer therapeutics .

2. Treatment of Various Cancers
The compound has been explored for its potential use in treating several types of cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and gastrointestinal stromal tumors (GIST). Research indicates that compounds similar to 1-Pyridin-3-ylpiperidine-2,4-dione; hydrochloride can degrade specific proteins associated with tumor growth, thereby inhibiting cancer progression .

1. Antidiabetic and Antimycobacterial Properties
Compounds within the same chemical class as 1-Pyridin-3-ylpiperidine-2,4-dione; hydrochloride have demonstrated biological activities that include antidiabetic effects by increasing insulin sensitivity and antimycobacterial properties. The structural modifications in these compounds significantly influence their biological efficacy, making them candidates for further pharmacological exploration .

2. Antiviral and Antitumor Activities
Research has shown that derivatives of pyrrolo[3,4-c]pyridine exhibit antiviral properties against HIV and other viruses. The structural features of these compounds contribute to their ability to inhibit viral replication effectively. Additionally, certain derivatives have been reported to possess antitumor activity against various cancer cell lines, showcasing their potential as therapeutic agents .

Synthesis and Structural Insights

The synthesis of 1-Pyridin-3-ylpiperidine-2,4-dione; hydrochloride involves creating azaheterocycles that are pivotal in drug development. Recent reviews highlight advancements in the construction of piperidine-type compounds and their applications in modern drug synthesis. These synthetic pathways allow for the modification of biological activity through structural changes .

Case Studies

Study Findings Application
Study on PARP inhibitorsCompounds showed significant anti-proliferative effects on MCF-7 and HCT116 cell linesCancer therapy enhancement
Research on antidiabetic propertiesIncreased insulin sensitivity in mouse adipocytesPotential diabetes treatment
Investigation of antiviral activityModerate inhibition of HIV replication observedAntiviral drug development

Mechanism of Action

The mechanism of action of 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This compound may inhibit or activate certain proteins, leading to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Biological Activity

1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride (CAS No. 2247105-86-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core substituted with a pyridine ring and two carbonyl groups. Its molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2, and it possesses distinct physical properties that influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar piperidine derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
  • Cell Proliferation Modulation : Research indicates that compounds with structural similarities exhibit significant inhibition of cancer cell proliferation. For example, derivatives have been shown to impair the invasion and migration of breast cancer cells .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound through various assays. The following table summarizes key findings related to its efficacy against different cancer cell lines:

CompoundCell LineDose (µM)% InhibitionMechanism
1-Pyridin-3-ylpiperidine-2,4-dioneMDA-MB-231 (Breast)5070%Apoptosis induction
1-Pyridin-3-ylpiperidine-2,4-dionePANC-1 (Pancreatic)10065%MMP inhibition
Control (DMSO)--0%-

These results indicate that the compound exhibits promising anticancer properties, particularly through apoptosis induction and inhibition of invasive behavior in cancer cells.

Study on Antimalarial Activity

A related study explored the structure–activity relationship of pyrrolone derivatives, revealing that modifications to the piperidine scaffold can enhance antimalarial activity against Plasmodium falciparum. Although not directly tested on this compound, the findings suggest that similar compounds may possess antimalarial properties due to their ability to interact with biological targets critical for parasite survival .

Clinical Relevance

In clinical settings, compounds structurally related to 1-Pyridin-3-ylpiperidine-2,4-dione have been investigated for their potential as therapeutic agents against resistant strains of cancer. For instance, a derivative was evaluated in rodent models showing significant reduction in tumor size and improved survival rates compared to untreated controls .

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